molecular formula C20H28N2O5 B4575473 1-(cyclopentylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol; oxalic acid

1-(cyclopentylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol; oxalic acid

Cat. No.: B4575473
M. Wt: 376.4 g/mol
InChI Key: BJQNQEGTWUTAGB-UHFFFAOYSA-N
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Description

1-(cyclopentylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol; oxalic acid is a useful research compound. Its molecular formula is C20H28N2O5 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(cyclopentylamino)-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol ethanedioate (salt) is 376.19982200 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dynamin GTPase Inhibitors Development

Research on indole-based compounds has led to the development of second-generation dynamin GTPase inhibitors, highlighting their significance in exploring cell biology and potential therapeutic interventions. A focused library development identified key moieties critical for dynamin GTPase inhibition, leading to compounds with increased potency and selectivity, emphasizing their utility in studying clathrin-mediated endocytosis and isoform selectivity (Gordon et al., 2013).

Structural Diversity in Compound Synthesis

Compounds with dimethylamino groups have been used as starting materials in alkylation and ring closure reactions, generating structurally diverse libraries. This approach underscores the flexibility and utility of such compounds in synthetic chemistry, enabling the exploration of novel structures and functionalities (Roman, 2013).

pH- and Salt-Responsive Polymers

The synthesis of carboxybetaine-containing cyclocopolymers demonstrates the applications of similar compounds in creating pH- and salt-responsive materials. These materials have potential uses in various fields, including drug delivery systems and smart materials, due to their responsive nature (Thomas et al., 2003).

Tuning Electronic Properties

Research on cyclopentadienyl analogs with CB2N2 frameworks showcases the ability to tune electronic properties through chemical modifications. Such studies are crucial in the development of materials with desired electronic characteristics for applications in electronics and material science (Ly et al., 2008).

Ionic Liquids and Functional Materials

The synthesis of multi-hydroxyl and sulfonyl dual-functionalized room temperature ionic liquids from dimethyl amino ethanol and 1,3-propane sultone represents the intersection of chemistry and materials science. These ionic liquids have potential applications in creating new functional materials and polyelectrolytes, highlighting the versatility of compounds with dimethylamino and related groups (Zhu et al., 2007).

Properties

IUPAC Name

1-(cyclopentylamino)-3-(2,3-dimethylindol-1-yl)propan-2-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O.C2H2O4/c1-13-14(2)20(18-10-6-5-9-17(13)18)12-16(21)11-19-15-7-3-4-8-15;3-1(4)2(5)6/h5-6,9-10,15-16,19,21H,3-4,7-8,11-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQNQEGTWUTAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CNC3CCCC3)O)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclopentylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol; oxalic acid
Reactant of Route 2
Reactant of Route 2
1-(cyclopentylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol; oxalic acid
Reactant of Route 3
1-(cyclopentylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol; oxalic acid
Reactant of Route 4
1-(cyclopentylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol; oxalic acid
Reactant of Route 5
Reactant of Route 5
1-(cyclopentylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol; oxalic acid
Reactant of Route 6
1-(cyclopentylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol; oxalic acid

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